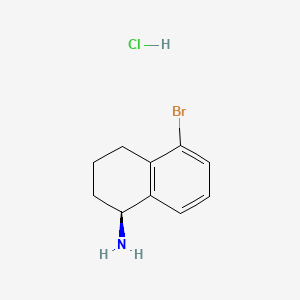![molecular formula C7H4ClIN2 B592062 7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine CAS No. 1190318-10-5](/img/structure/B592062.png)
7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine is a halogenated heterocyclic compound It is characterized by the presence of both chlorine and iodine atoms attached to a pyrrolo[3,2-B]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine typically involves halogenation reactions. One common method is the iodination of 7-chloro-1H-pyrrolo[3,2-B]pyridine using iodine or iodine monochloride in the presence of a suitable oxidizing agent. The reaction is usually carried out in a solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of halogenated by-products.
化学反応の分析
Types of Reactions
7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or nitric acid.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 7-azido-3-iodo-1H-pyrrolo[3,2-B]pyridine, while a Suzuki coupling reaction could produce a biaryl derivative.
科学的研究の応用
7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other protein targets.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is used in the design of probes and inhibitors for studying biological pathways and mechanisms.
Synthetic Chemistry: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The chlorine and iodine atoms can interact with biological targets through halogen bonding, hydrogen bonding, and hydrophobic interactions, leading to modulation of the target’s activity.
類似化合物との比較
Similar Compounds
- 7-Chloro-3-bromo-1H-pyrrolo[3,2-B]pyridine
- 7-Chloro-3-fluoro-1H-pyrrolo[3,2-B]pyridine
- 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine
Uniqueness
7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and interaction profiles. The combination of these halogens allows for selective functionalization and the formation of diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry.
特性
IUPAC Name |
7-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-4-1-2-10-7-5(9)3-11-6(4)7/h1-3,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKROTYYWLVZRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696672 |
Source


|
| Record name | 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-10-5 |
Source


|
| Record name | 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Oxabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B591982.png)










